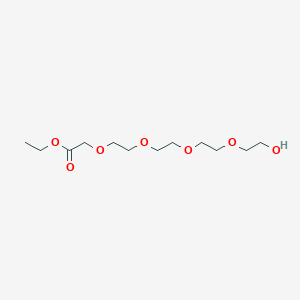
Ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate is a chemical compound with the molecular formula C11H22O7. It is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate typically involves the reaction of ethyl glycolate with tetraethylene glycol under acidic conditions. The reaction proceeds through a series of esterification and etherification steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to accelerate the reaction and optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of ethyl 14-oxo-3,6,9,12-tetraoxatetradecanoate.
Reduction: Formation of ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ether linkages provide flexibility and stability. These interactions can influence the compound’s behavior in biological systems and its efficacy in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
Ethyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate is unique due to its ethyl ester group, which imparts different chemical properties compared to its methyl counterpart
Propriétés
Numéro CAS |
154773-34-9 |
|---|---|
Formule moléculaire |
C12H24O7 |
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
ethyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C12H24O7/c1-2-19-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h13H,2-11H2,1H3 |
Clé InChI |
FIPHTGKMXYQAPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


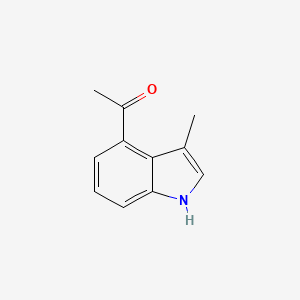
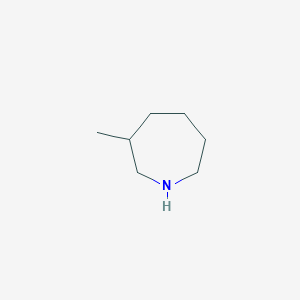
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
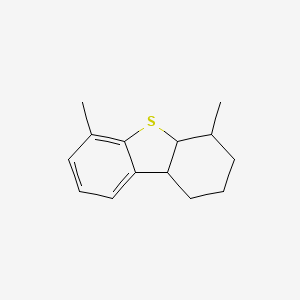


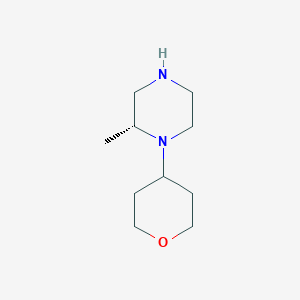
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)

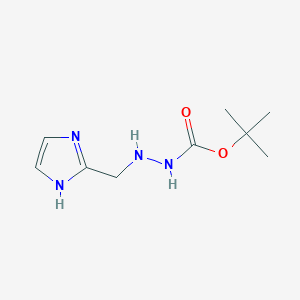

![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
